4-(2-Carboxyvinyl)benzoic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-羧基肉桂酸是一种属于肉桂酸类的有机化合物。 这些化合物以苯环和羧酸基为特征,形成 3-苯基丙烯-2-酸 。它以其芳香特性而闻名,并在各种科学和工业应用中使用。

准备方法

合成路线和反应条件: 4-羧基肉桂酸可以通过几种方法合成:

工业生产方法: 工业生产通常涉及大规模的酯化和水解工艺,以确保高产率和纯度。反应条件经过优化,以保持一致性和效率。

化学反应分析

4-羧基肉桂酸会发生各种化学反应,包括:

氧化: 它可以被氧化形成不同的衍生物,具体取决于所使用的氧化剂。

还原: 还原反应可以将其转化为相应的醇或醛。

取代: 由于苯环的存在,它可以发生亲电取代反应.

常用试剂和条件:

氧化剂: 过乙酸,高锰酸钾。

还原剂: 硼氢化钠,氢化铝锂。

取代试剂: 卤素,硝化剂。

主要产物:

氧化产物: 各种羧酸衍生物。

还原产物: 醇类,醛类。

取代产物: 卤代或硝化衍生物。

科学研究应用

Chemical Properties and Structure

- Molecular Formula : C10H8O4

- Molecular Weight : 192.17 g/mol

- CAS Number : 19675-63-9

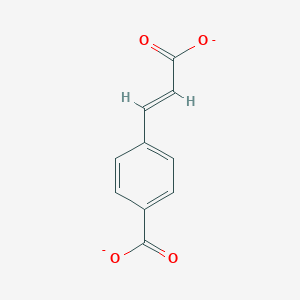

The compound features a carboxylic acid group and a vinyl group attached to a benzene ring, which contributes to its reactivity and functionalization capabilities in various chemical transformations.

Biological Activities

4-(2-Carboxyvinyl)benzoic acid exhibits several notable biological activities:

- Antimicrobial Properties : Research indicates that it possesses antimicrobial effects against specific bacterial strains such as Staphylococcus aureus and Escherichia coli. However, further studies are necessary to elucidate its mechanism of action and therapeutic potential.

- Enzyme Inhibition : The compound has been shown to inhibit polyphenol oxidase, an enzyme involved in the browning reaction of fruits and vegetables. This property can be beneficial in food preservation and quality control.

- Interaction with Hemoglobin : Preliminary studies suggest that this compound interacts with hemoglobin subunits, indicating possible implications for blood chemistry and related biological processes.

Applications in Chemical Synthesis

This compound serves as a versatile building block in chemical synthesis. Its functional groups allow it to participate in various reactions, making it valuable in producing pharmaceuticals and agrochemicals. Some specific applications include:

- Synthesis of Herbicides and Pesticides : Due to its biological activity, the compound is utilized in developing herbicides and pesticides.

- Matrix-Assisted Laser Desorption/Ionization (MALDI) : It is employed as a matrix for MALDI mass spectrometry, facilitating the analysis of large biomolecules like proteins and peptides.

Case Study 1: Antimicrobial Effectiveness

A study investigated the antimicrobial properties of this compound against various bacterial strains. The results demonstrated significant inhibition of growth for Staphylococcus aureus and Escherichia coli, suggesting its potential use as a natural preservative or therapeutic agent.

Case Study 2: Food Preservation

Research focused on the inhibitory effects of this compound on polyphenol oxidase highlighted its effectiveness in preventing enzymatic browning in fruits. This application could enhance the shelf life of fresh produce while maintaining quality.

作用机制

4-羧基肉桂酸的作用机制涉及其与特定分子靶标的相互作用:

抑制 PPO: 它对 PPO 表现出混合型抑制,影响酶的二级和三级结构.

与血红蛋白结合: 它与血红蛋白亚基相互作用,尽管确切的机制仍在研究中.

相似化合物的比较

4-羧基肉桂酸可以与其他肉桂酸衍生物进行比较:

肉桂酸: 缺乏羧基,使其作为 PPO 抑制剂的效力降低.

3-甲氧基-4-羟基肉桂酸: 以其神经保护特性而闻名,特别是在预防淀粉样蛋白转化方面.

3,4-二甲氧基肉桂酸: 表现出显着的抗菌活性.

类似化合物:

- 肉桂酸

- 3-甲氧基-4-羟基肉桂酸

- 3,4-二甲氧基肉桂酸

4-羧基肉桂酸因其独特的羧基而脱颖而出,增强了其抑制作用,使其成为各个领域的宝贵化合物。

生物活性

4-(2-Carboxyvinyl)benzoic acid, also known as trans this compound, is an organic compound belonging to the class of cinnamic acids. This compound has garnered attention for its diverse biological activities, particularly in the fields of microbiology and medicinal chemistry. The following sections provide a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a benzene ring with a carboxylic acid group and a vinyl group. Its chemical structure can be depicted as follows:

| Property | Value |

|---|---|

| Molecular Weight | 180.16 g/mol |

| Melting Point | 140-145 °C |

| Solubility | Soluble in water |

| pKa | 4.25 |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against Pseudomonas aeruginosa, a notorious opportunistic pathogen responsible for various infections, especially in immunocompromised patients. The compound was found to inhibit quorum sensing (QS), a mechanism that bacteria use to communicate and form biofilms, thereby enhancing their resistance to antibiotics .

Case Study: QS Inhibition

In a study involving Natrinema versiforme, extracts containing this compound demonstrated high QS inhibition ratios against P. aeruginosa. The cell-free supernatant extracts were more effective than cell extracts, suggesting that the compound plays a crucial role in disrupting bacterial communication and biofilm formation .

Anticancer Properties

The compound has also been investigated for its potential anticancer activities. It is believed to exert hypoxia-selective growth inhibition on cancer cells by targeting hypoxia-inducible factors (HIFs), which are crucial in tumor growth under low oxygen conditions. This mechanism makes it a promising candidate for further development in cancer therapeutics.

Enzyme Inhibition

This compound is known to inhibit polyphenol oxidase (PPO), an enzyme involved in browning reactions in fruits and vegetables. This property is particularly valuable in food preservation, as it can help maintain the aesthetic quality of food products by preventing enzymatic browning.

Target Interactions

The primary targets of this compound include:

- Hemoglobin Subunits : It interacts with hemoglobin subunit alpha and beta, although the specific nature of these interactions remains to be fully elucidated.

- Enzymatic Pathways : The compound affects various cellular signaling pathways, influencing gene expression and enzyme activity.

Environmental Influence on Activity

The biological activity of this compound can be influenced by environmental factors such as pH levels and temperature. For instance, the inhibitory effects on PPO are pH-dependent, which may affect its application in different food matrices.

Summary of Key Studies

- Antimicrobial Efficacy : A study demonstrated that trans this compound significantly inhibited biofilm formation in Pseudomonas aeruginosa, showcasing its potential as a QS inhibitor .

- Anticancer Activity : Research indicated that the compound could inhibit HIF-1α accumulation in hypoxic cancer cells, suggesting its role as a selective anticancer agent.

- Food Preservation : Its ability to inhibit PPO positions it as a valuable additive in the food industry to prolong shelf life and maintain quality.

Table 2: Summary of Biological Activities

属性

IUPAC Name |

4-[(E)-2-carboxyethenyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O4/c11-9(12)6-3-7-1-4-8(5-2-7)10(13)14/h1-6H,(H,11,12)(H,13,14)/b6-3+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAEJSGLKJYIYTB-ZZXKWVIFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19675-63-9 |

Source

|

| Record name | 4-(2-carboxyvinyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.277 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。